6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Description
6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Precursors for Further Chemical Development
Chemical synthesis involving imidazole and purine analogs demonstrates the importance of such compounds as precursors in developing novel chemical entities. For example, the synthesis of disubstituted 1-benzylimidazoles showcases the methodological foundation for creating purine analogs, highlighting the role of imidazole derivatives in medicinal chemistry and drug discovery (Alves et al., 1994). These methodologies can be crucial for developing new therapeutic agents, suggesting a similar potential application for the compound .
Antiviral and Antitumor Applications
The study on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals significant potential in designing compounds with potent cytotoxic effects against various cancer cell lines (Deady et al., 2003). This research area could be relevant for "6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione," suggesting its utility in exploring antitumor properties.
Luminescence Sensing and Material Science
Compounds like dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit unique luminescence sensing capabilities for benzaldehyde-based derivatives, presenting applications in chemical sensing and material science (Shi et al., 2015). This suggests the potential of our compound in similar luminescent applications or as part of novel material frameworks.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-6-9-23-18(26)16-17(22(3)20(23)27)21-19-24(16)11-12(2)25(19)14-10-13(28-4)7-8-15(14)29-5/h6-8,10-11H,1,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASPSRRLBARAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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